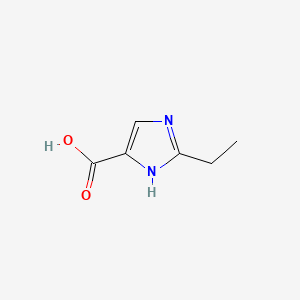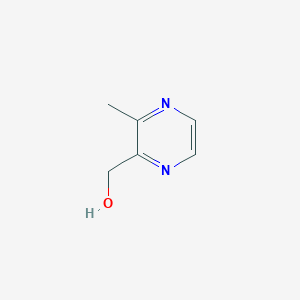
2-Méthyl-7-azaindole
Vue d'ensemble
Description
2-Methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group attached to the second position of the pyrrole ring. It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .
Applications De Recherche Scientifique
Chemistry: 2-Methyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as a scaffold for the development of bioactive molecules. It has shown promise in the design of enzyme inhibitors and receptor modulators .
Medicine: The compound is explored for its potential therapeutic applications, particularly in cancer research. Derivatives of 2-Methyl-1H-pyrrolo[2,3-b]pyridine have been studied for their ability to inhibit specific enzymes and signaling pathways involved in tumor growth and progression .
Industry: In the industrial sector, 2-Methyl-1H-pyrrolo[2,3-b]pyridine is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various active ingredients .
Mécanisme D'action
Target of Action
2-Methyl-7-azaindole, also known as 2-Methyl-1H-pyrrolo[2,3-b]pyridine, primarily targets the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration.
Mode of Action
The compound interacts with its target, the Tyrosine Protein Kinase SRC, by binding to its active site . This interaction inhibits the kinase’s activity, leading to changes in the cellular processes it regulates. The specific structural features responsible for this interaction have been revealed through molecular docking studies .
Biochemical Pathways
The inhibition of the Tyrosine Protein Kinase SRC affects various biochemical pathways. For instance, it can impact the MAP kinase pathway , which plays a key role in regulating cellular activities such as growth and differentiation. The inhibition of this kinase can therefore lead to antiproliferative effects .
Result of Action
The primary result of 2-Methyl-7-azaindole’s action is its antiproliferative effect . By inhibiting the Tyrosine Protein Kinase SRC, the compound can prevent the proliferation of cells, such as those in the MCF-7 breast cancer cell line . This makes it a potential candidate for the development of novel anticancer drugs .
Action Environment
Analyse Biochimique
Biochemical Properties
2-Methyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Methyl-1H-pyrrolo[2,3-b]pyridine has been shown to interact with tyrosine-protein kinases, which are essential for cell signaling and regulation of cellular processes . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the binding of 2-Methyl-1H-pyrrolo[2,3-b]pyridine to the active sites of these enzymes.
Cellular Effects
The effects of 2-Methyl-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methyl-1H-pyrrolo[2,3-b]pyridine has been found to inhibit the proliferation of certain cancer cell lines by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway . This inhibition leads to altered gene expression and metabolic changes that ultimately reduce cell viability.
Molecular Mechanism
At the molecular level, 2-Methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and amide groups in the hinge region of target proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the specific target. Additionally, 2-Methyl-1H-pyrrolo[2,3-b]pyridine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under standard storage conditions . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that 2-Methyl-1H-pyrrolo[2,3-b]pyridine can have sustained effects on cellular function, particularly in in vitro models where it continues to modulate enzyme activity and cell signaling pathways over extended periods.
Dosage Effects in Animal Models
The effects of 2-Methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, 2-Methyl-1H-pyrrolo[2,3-b]pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-Methyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-Methyl-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites. The distribution of 2-Methyl-1H-pyrrolo[2,3-b]pyridine can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes.
Subcellular Localization
2-Methyl-1H-pyrrolo[2,3-b]pyridine exhibits specific subcellular localization patterns that are crucial for its activity and function . This compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. The subcellular localization of 2-Methyl-1H-pyrrolo[2,3-b]pyridine can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method for synthesizing 2-Methyl-1H-pyrrolo[2,3-b]pyridine involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of 2-Methyl-1H-pyrrolo[2,3-b]pyridine typically involves large-scale application of the cyclization method due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Methyl-1H-pyrrolo[2,3-b]pyridine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: The compound can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: N-oxides
Reduction: Reduced derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the second position, which can affect its chemical reactivity and biological activity.
2-Methyl-1H-pyrrolo[3,4-b]pyridine:
2-Methyl-1H-pyrrolo[2,3-c]pyridine: Another isomer with a different ring fusion pattern, resulting in distinct reactivity and biological effects.
Uniqueness: 2-Methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the second position. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of novel compounds with diverse applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHFUUVUHNOJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342574 | |
| Record name | 2-Methyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-48-8 | |
| Record name | 2-Methyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the newly reported synthesis method for 2-Methyl-7-azaindole?
A: The research highlights a novel synthesis method for 2-Methyl-7-azaindole that boasts several advantages over potential previous methods. A key advantage is the impressive yield, reported to be higher than 60% []. This makes the process potentially more efficient and cost-effective for larger-scale production compared to methods with lower yields.
Q2: What are the starting materials used in the new synthesis method for 2-Methyl-7-azaindole and what are the reaction steps?
A: The new synthesis method utilizes readily available starting materials: 2-amino-3-methylpyridine and acetic anhydride []. The synthesis involves a two-step process:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)
![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)







